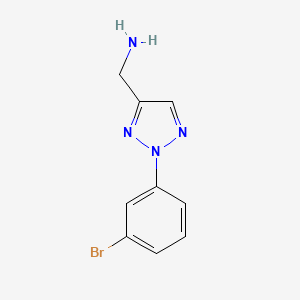
(2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (3-bromophenyl)methanamine and azides.
Reaction Conditions: The reaction is often carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide at elevated temperatures (around 120°C) for 24 hours.
Procedure: The (3-bromophenyl)methanamine is reacted with an azide under these conditions to form the triazole ring, resulting in the formation of (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced triazole or bromophenyl derivatives.
Substitution: Various substituted phenyl-triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown promise as antimicrobial agents, targeting bacterial and fungal infections.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
(3-Bromophenyl)methanamine: A precursor in the synthesis of the target compound.
4-Bromobenzylamine: Another brominated aromatic amine with similar reactivity.
tert-Butyl 3-bromobenzylcarbamate: A protected form of the bromobenzylamine used in various synthetic applications.
Uniqueness:
Triazole Ring: The presence of the triazole ring in (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine distinguishes it from other brominated aromatic amines, providing unique reactivity and binding properties.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
[2-(3-bromophenyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14/h1-4,6H,5,11H2 |
InChI Key |
KENMTKNABMSNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)


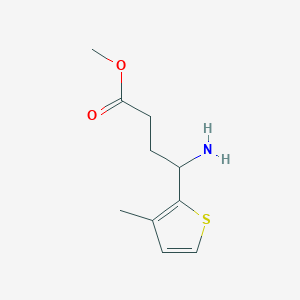
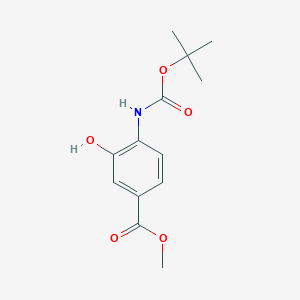
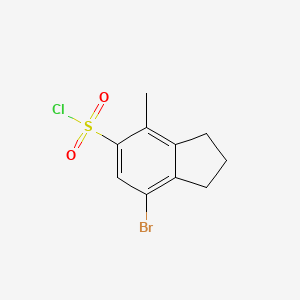
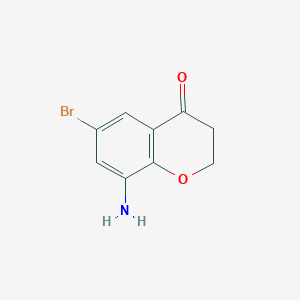

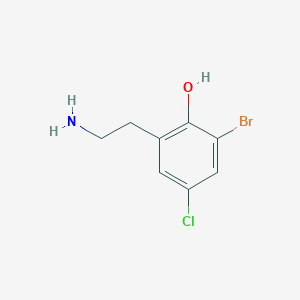
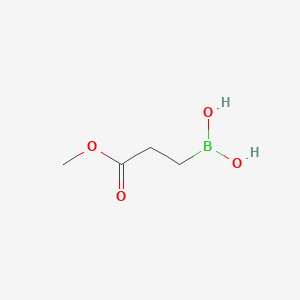
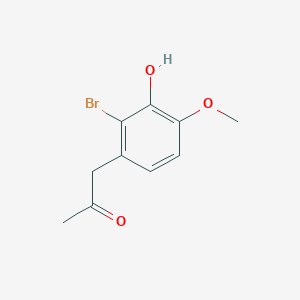
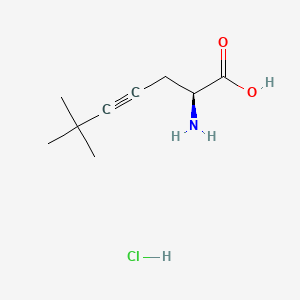

![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)
